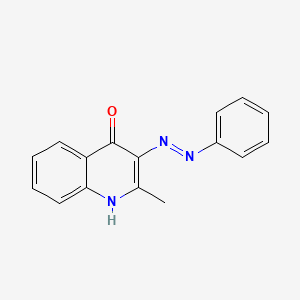![molecular formula C19H19N5O5 B14210110 2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine CAS No. 828261-36-5](/img/structure/B14210110.png)
2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine is a synthetic compound that combines the structural features of quinoline and cytidine Quinoline is a nitrogen-containing heterocyclic aromatic compound, while cytidine is a nucleoside molecule that forms part of the structure of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Coupling with Cytidine: The quinoline derivative is then coupled with cytidine through a carbamoylation reaction.
Industrial Production Methods
Industrial production of 2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as an anticancer agent due to the presence of the quinoline moiety, which is known for its anticancer properties.
Molecular Biology: The cytidine component allows the compound to interact with DNA, making it useful in studies related to DNA synthesis and repair.
Chemical Biology: The compound can be used as a probe to study various biological processes involving nucleosides and nucleotides.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine involves its interaction with DNA and various cellular enzymes:
DNA Interaction: The cytidine moiety allows the compound to incorporate into DNA, potentially interfering with DNA synthesis and repair.
Enzyme Inhibition: The quinoline moiety can inhibit various enzymes involved in cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often implicated in cancer.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: A nucleoside analog used in DNA synthesis studies.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Uniqueness
2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine is unique due to its combination of a nucleoside and a quinoline moiety. This dual structure allows it to interact with both DNA and cellular enzymes, making it a versatile compound for various research applications.
Properties
CAS No. |
828261-36-5 |
|---|---|
Molecular Formula |
C19H19N5O5 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-3-quinolin-5-ylurea |
InChI |
InChI=1S/C19H19N5O5/c25-10-15-14(26)9-17(29-15)24-8-6-16(23-19(24)28)22-18(27)21-13-5-1-4-12-11(13)3-2-7-20-12/h1-8,14-15,17,25-26H,9-10H2,(H2,21,22,23,27,28)/t14-,15+,17+/m0/s1 |
InChI Key |
IJPLZIVAABZSSD-ZMSDIMECSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)NC3=CC=CC4=C3C=CC=N4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)NC3=CC=CC4=C3C=CC=N4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


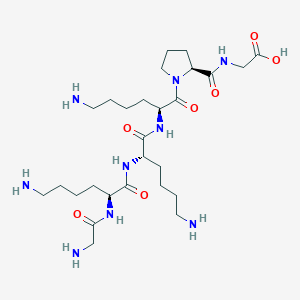

![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)
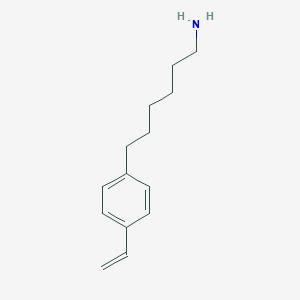
![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)
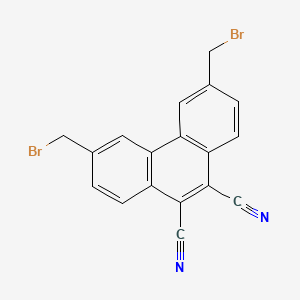

![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)
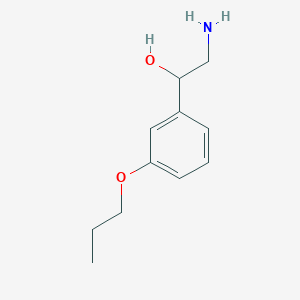
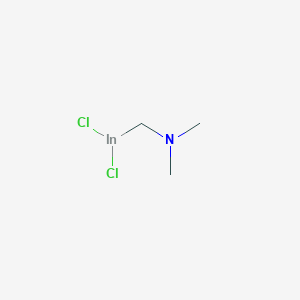
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
